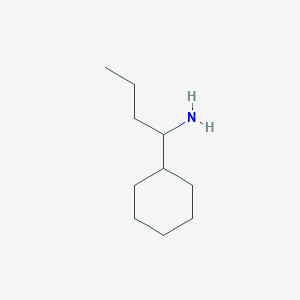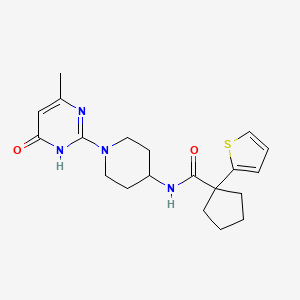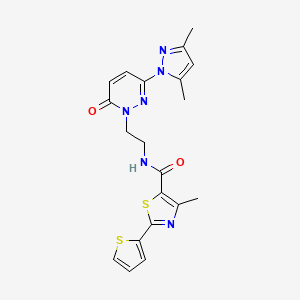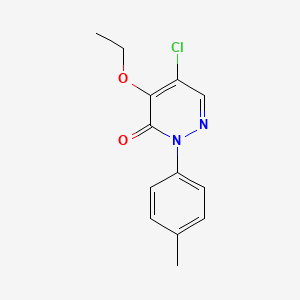
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its biochemical and physiological effects and has been found to have potential therapeutic applications in various diseases.
作用機序
Harmine exerts its therapeutic effects through various mechanisms of action. Harmine has been found to inhibit the activity of various enzymes such as monoamine oxidase A (MAO-A) and cyclin-dependent kinase 5 (CDK5), which are involved in various diseases. Harmine has also been found to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been shown to inhibit the activity of glycogen synthase kinase 3 (GSK-3), which is involved in various diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects. Harmine has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. Harmine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
Harmine has several advantages and limitations for lab experiments. The advantages include its ability to cross the blood-brain barrier, its relatively low toxicity, and its availability. The limitations include its low solubility in water, its instability in acidic conditions, and its potential to interfere with various enzymes and assays.
将来の方向性
There are several future directions for the study of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium. One direction is to further investigate the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop more efficient and cost-effective methods for the synthesis of this compound. Additionally, there is a need for more studies to investigate the safety and toxicity of this compound in humans.
合成法
Harmine can be synthesized through various methods, including the extraction from plants, chemical synthesis, and microbial synthesis. The extraction method involves the isolation of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium from the plant material using solvents such as ethanol or methanol. The chemical synthesis method involves the reaction of harmaline with various reagents to produce this compound. The microbial synthesis method involves the use of microorganisms such as fungi or bacteria to produce this compound.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. Harmine has been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth. In Alzheimer's disease, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been found to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, this compound has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. In depression, this compound has been found to have antidepressant properties by increasing the levels of serotonin in the brain.
特性
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,8H,6-7H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCCJRNDIITWML-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)

![2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2701719.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2701722.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701724.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)

